molecular formula C15H26N3O8P B12644344 5-n-Hexylcytidine 5'-monophosphate CAS No. 117309-85-0

5-n-Hexylcytidine 5'-monophosphate

Cat. No.: B12644344
CAS No.: 117309-85-0
M. Wt: 407.36 g/mol
InChI Key: MHNVEDPJGPYYMC-HKUMRIAESA-N
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Description

5-n-Hexylcytidine 5’-monophosphate is a nucleotide analog that consists of a cytidine molecule attached to a hexyl group at the 5’ position and a phosphate group. This compound is a derivative of cytidine monophosphate, which is a key building block in RNA synthesis. The addition of the hexyl group can modify the compound’s properties, making it useful for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-n-Hexylcytidine 5’-monophosphate typically involves the chemical modification of cytidine monophosphate. One common method is the alkylation of cytidine monophosphate with a hexyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 5-n-Hexylcytidine 5’-monophosphate may involve enzymatic synthesis methods. Enzymatic phosphorylation using nucleoside kinases can be employed to produce the monophosphate form from the corresponding nucleoside. This method is advantageous due to its high specificity and efficiency, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-n-Hexylcytidine 5’-monophosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of modified nucleotides.

Scientific Research Applications

5-n-Hexylcytidine 5’-monophosphate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of modified nucleotides and oligonucleotides.

    Biology: The compound is employed in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.

    Industry: The compound is used in the production of nucleotide-based products, such as diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of 5-n-Hexylcytidine 5’-monophosphate involves its incorporation into RNA molecules, where it can affect RNA structure and function. The hexyl group can influence the compound’s interaction with enzymes and other biomolecules, potentially altering RNA stability and processing. The molecular targets and pathways involved include RNA polymerases and ribonucleases, which are essential for RNA synthesis and degradation.

Comparison with Similar Compounds

Similar Compounds

    Cytidine 5’-monophosphate: The parent compound without the hexyl group.

    Deoxycytidine 5’-monophosphate: A similar compound with a deoxyribose sugar instead of ribose.

    N4-Acetylcytidine 5’-monophosphate: A modified nucleotide with an acetyl group at the N4 position.

Uniqueness

5-n-Hexylcytidine 5’-monophosphate is unique due to the presence of the hexyl group, which can significantly alter its chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biomolecules, making it a valuable tool in various research and industrial applications.

Properties

CAS No.

117309-85-0

Molecular Formula

C15H26N3O8P

Molecular Weight

407.36 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-5-hexyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H26N3O8P/c1-2-3-4-5-6-9-7-18(15(21)17-13(9)16)14-12(20)11(19)10(26-14)8-25-27(22,23)24/h7,10-12,14,19-20H,2-6,8H2,1H3,(H2,16,17,21)(H2,22,23,24)/t10-,11-,12-,14-/m1/s1

InChI Key

MHNVEDPJGPYYMC-HKUMRIAESA-N

Isomeric SMILES

CCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O

Canonical SMILES

CCCCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O

Origin of Product

United States

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